4-o-Tolyl-2-p-tolyl-2H-pyrazol-3-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by the presence of a tolyl group (a methyl-substituted phenyl group) and a tosyl group (a toluenesulfonyl group) attached to the pyrazole ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with an o-tolyl group.
Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the pyrazole derivative with tosyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The tosyl group is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the tolyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base and a solvent like dichloromethane.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The tosyl group can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This can lead to the inhibition of enzyme activity or the modulation of protein function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(o-Tolyl)-1H-pyrazol-5-amine: Lacks the tosyl group, making it less reactive in nucleophilic substitution reactions.
4-(p-Tolyl)-1-tosyl-1H-pyrazol-5-amine: The position of the methyl group on the phenyl ring is different, which can affect the compound’s steric and electronic properties.
4-(o-Tolyl)-1-mesyl-1H-pyrazol-5-amine: Contains a mesyl group instead of a tosyl group, which can influence its reactivity and solubility.
Uniqueness
4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine is unique due to the presence of both the tolyl and tosyl groups, which impart distinct chemical properties. The tosyl group enhances the compound’s reactivity in substitution reactions, while the tolyl group can participate in various interactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C17H17N3 |
---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
4-(2-methylphenyl)-2-(4-methylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C17H17N3/c1-12-7-9-14(10-8-12)20-17(18)16(11-19-20)15-6-4-3-5-13(15)2/h3-11H,18H2,1-2H3 |
InChI Key |
ONIDXCBWGSKPLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C3=CC=CC=C3C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.